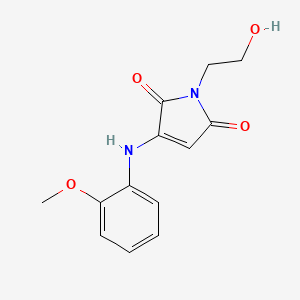
N-(3-chloro-4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it an important subject of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methodologies : Research has been conducted on the synthesis of complex organic compounds that share structural similarities or functional groups with the compound of interest. For example, the development of methodologies for the synthesis of indolocarbazoles and related compounds involves intricate synthetic steps, such as the conversion of imines and subsequent reactions to achieve desired molecular architectures (Magnus, Exon, & Sear, 1983). These methodologies are foundational in the synthesis of complex molecules for various applications, including medicinal chemistry and materials science.
Crystalline Fluoro-Functionalized Imines : Studies focusing on the synthesis of fluoro-functionalized imines, such as crystalline Schiff base compounds, highlight the importance of specific functional groups in stabilizing molecular structures and enhancing their properties. The investigation into the crystal structures, intermolecular interactions, and theoretical exploration of such compounds provides valuable insights into their potential applications in nonlinear optical (NLO) applications due to their stability and electronic properties (Ashfaq et al., 2022).
Applications in Material Science
Proton Exchange Membranes : Research into poly(arylene ether sulfone)s with sulfonic acid groups demonstrates the potential of such materials in fuel cell applications. These studies explore the synthesis of new monomers and copolymers with specific functional groups to achieve high proton conductivity, low water uptake, and low methanol permeability, indicating their suitability as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).
Electroluminescence for White Light Polymer LEDs : The design and synthesis of cross-linkable N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD)-based hole-transporting materials demonstrate the application of fluoro-functionalized compounds in the field of optoelectronics. These materials contribute to the development of white light polymer light-emitting diodes (LEDs) by enabling solution-processed devices with enhanced electroluminescent properties (Cheng et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-19(25)18(24)13-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYJCDEXGEJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)


![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)


![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)


![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)
![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)
![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)